

Kinesore: A Technical Guide to Studying Kinesin-1 Autoinhibition

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Compound of Interest

Compound Name: *Kinesore*

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This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the small molecule **kinesore** and its application in studying the autoinhibition of kinesin-1. **Kinesore** serves as a valuable chemical tool to dissect the regulatory mechanisms of this crucial molecular motor.

Introduction to Kinesin-1 Autoinhibition and Kinesore

Kinesin-1, a heterotetrameric motor protein composed of two kinesin heavy chains (KHC) and two kinesin light chains (KLC), is responsible for transporting various cellular cargoes along microtubules.[1] In the absence of cargo, kinesin-1 exists in a "folded," autoinhibited state to prevent futile ATP hydrolysis.[2][3] This autoinhibition is thought to be a "double lockdown" mechanism involving intramolecular interactions within the KHC and further stabilization by the KLCs.[2][4]

Kinesore is a cell-permeable small molecule that modulates kinesin-1 activity.[4] It was identified through a high-throughput screen for inhibitors of the interaction between the KLC tetratricopeptide repeat (TPR) domain and a cargo adaptor peptide from SKIP (SifA and Kinesin Interacting Protein).[4] Interestingly, while **kinesore** inhibits the binding of certain cargo adaptors in vitro, it acts as an activator of kinesin-1's function in controlling microtubule dynamics within cells.[4][5] It is believed to function in a "cargo-mimetic" manner, engaging the KLCs to induce a conformational change that alleviates autoinhibition.[4]

Quantitative Data on Kinesore

The following tables summarize the key quantitative data regarding the activity and effects of **kinesore** on kinesin-1.

Parameter	Value	Assay/System	Reference
IC50 for SKIP-KLC2 Interaction	~100 μ M	In vitro time-resolved FRET (TR-FRET)	[6]
Effective Concentration in Cells	50 μ M	HeLa, HAP1, RBL-2H3, BMMCs	[1] [4] [6]
Binding Affinity (Kd) of KLC2TPR for SKIPWD	~8 μ M (autoinhibited)	In vitro	[4]
Binding Affinity (Kd) of KLC2TPR for SKIPWD	~1 μ M (non-autoinhibited)	In vitro	[4]

Effect of Kinesore on Kinesin-1 Motor Activity			
Parameter	Condition	Observation	Reference
KinΔC Landing Rate	- Kinesore	Reduced MT engagement	[1]
+ 50 μM Kinesore	Increased to 0.26 μm ⁻¹ min ⁻¹ (similar to active K543)	[1]	
Mast Cell Exocytosis	Kinesore pre-treatment	Dose-dependent inhibition	[6]
Microtubule Network	50 μM Kinesore	Remodeling and formation of microtubule-rich projections	[4]
Kinesin-1 Localization	+ Kinesore	Accumulation at the cell periphery	[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of **kinesore**.

In Vitro Screening for KLC-Cargo Interaction Inhibitors

A three-stage screening strategy was employed to identify **kinesore**.^[4]

- Primary Screen (Time-Resolved FRET - TR-FRET):
 - Objective: To identify compounds that inhibit the interaction between autoinhibited KLC2 TPR (aiKLC2TPR) and a W-acidic motif peptide from the cargo-adaptor SKIP (SKIPWD).
 - Principle: FRET occurs between a donor and acceptor fluorophore when in close proximity. Disruption of the protein-peptide interaction by an inhibitor leads to a decrease

in the FRET signal.

- General Protocol:
 1. Recombinantly express and purify GST-tagged aiKLC2TPR and biotinylated SKIPWD peptide.
 2. In a multi-well plate, combine aiKLC2TPR, SKIPWD, a terbium-conjugated anti-GST antibody (FRET donor), and a streptavidin-conjugated fluorophore (FRET acceptor).
 3. Add compounds from a chemical library (e.g., Chemogenomic Library from Pfizer) to the wells.
 4. Incubate to allow for binding to reach equilibrium.
 5. Measure the time-resolved fluorescence signal to identify compounds that reduce the FRET ratio.
- Secondary Screen (Fluorescence Polarization - FP):
 - Objective: To confirm the inhibitory activity of hits from the primary screen using an orthogonal assay.
 - Principle: The polarization of fluorescence emitted by a small fluorescently labeled molecule increases when it binds to a larger molecule. Inhibitors that disrupt this binding will cause a decrease in fluorescence polarization.
 - General Protocol:
 1. Synthesize a fluorescently labeled SKIPWD peptide.
 2. In a multi-well plate, combine aiKLC2TPR and the fluorescently labeled SKIPWD peptide.
 3. Add the hit compounds identified in the TR-FRET screen.
 4. Incubate and measure the fluorescence polarization. A decrease in polarization indicates inhibition.

- Tertiary Screen (FP with a Different Library):
 - Objective: To identify more potent and structurally distinct inhibitors.
 - General Protocol: The FP assay from the secondary screen was used to screen a different chemical library (e.g., Hit-2-Lead library from Chembridge), which led to the identification of **kinesore**.^[4]

Total Internal Reflection Fluorescence (TIRF) Microscopy

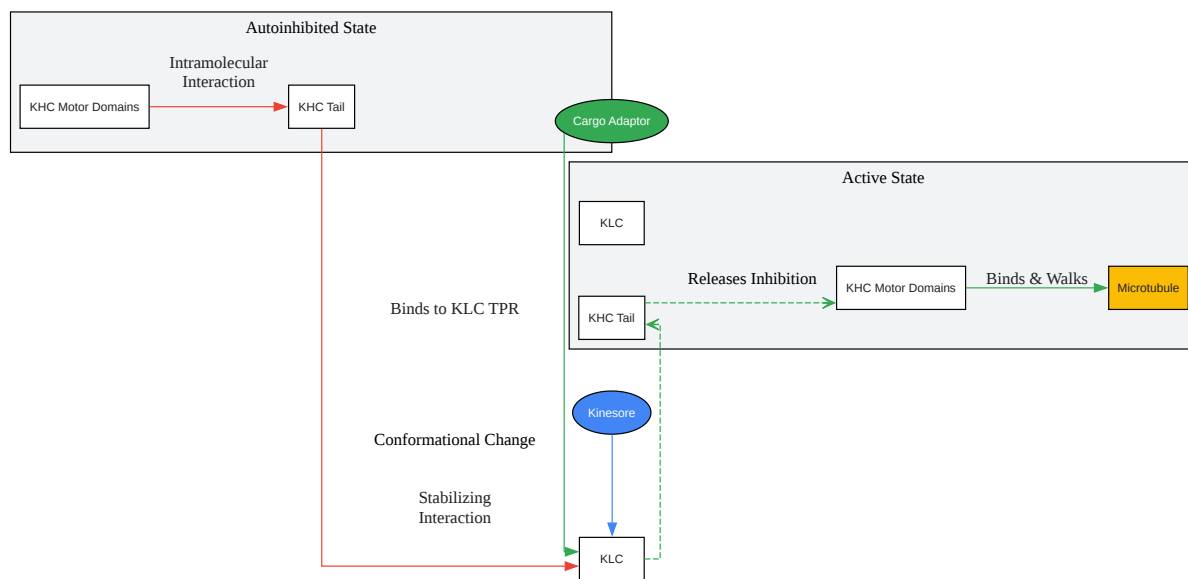
- Objective: To visualize and quantify the effect of **kinesore** on the motility of single kinesin-1 molecules on microtubules.
- General Protocol:
 - Prepare Flow Cells: Construct flow cells using glass slides and coverslips.
 - Microtubule Immobilization: Polymerize fluorescently labeled tubulin to form microtubules and immobilize them on the surface of the flow cell, often via an anti-tubulin antibody.
 - Introduce Kinesin and **Kinesore**: Introduce purified, fluorescently labeled kinesin-1 constructs (e.g., Kin Δ C) into the flow cell in a motility buffer containing ATP.^[1] For the experimental condition, include the desired concentration of **kinesore** (e.g., 50 μ M) in the motility buffer.^[1] A control with an equivalent volume of DMSO should be performed.^[1]
 - Imaging: Use a TIRF microscope to excite the fluorophores near the coverslip surface, allowing for the visualization of single kinesin molecules moving along the microtubules with low background noise.
 - Data Analysis: Analyze the acquired videos to determine parameters such as landing rate (number of kinesin binding events per unit length of microtubule per unit time), velocity, and run length.

Cell-Based Assays for Microtubule Network Remodeling

- Objective: To observe the effect of **kinesore** on the microtubule cytoskeleton and kinesin-1 localization in living or fixed cells.
- General Protocol:
 - Cell Culture: Culture cells (e.g., HeLa, HAP1) on coverslips suitable for microscopy. Transfection with fluorescently tagged kinesin subunits (e.g., mCit-KHC, HA-KLC) can be performed if desired.[\[4\]](#)
 - **Kinesore** Treatment: Treat the cells with **kinesore** (e.g., 50 μ M in DMSO) for a specified period (e.g., 1 hour).[\[4\]](#) A vehicle control (e.g., 0.1% DMSO) is essential.[\[4\]](#)
 - Immunofluorescence Staining:
 - Fix the cells (e.g., with methanol or paraformaldehyde).
 - Permeabilize the cells (e.g., with Triton X-100).
 - Block non-specific antibody binding.
 - Incubate with primary antibodies against tubulin (to visualize microtubules) and kinesin subunits (e.g., KHC, KLC).
 - Incubate with fluorescently labeled secondary antibodies.
 - Mount the coverslips on slides with a mounting medium containing a DNA stain (e.g., Hoechst) to visualize the nuclei.
 - Microscopy: Image the cells using a confocal or structured illumination microscope (SIM) to obtain high-resolution images of the microtubule network and protein localization.[\[4\]](#)

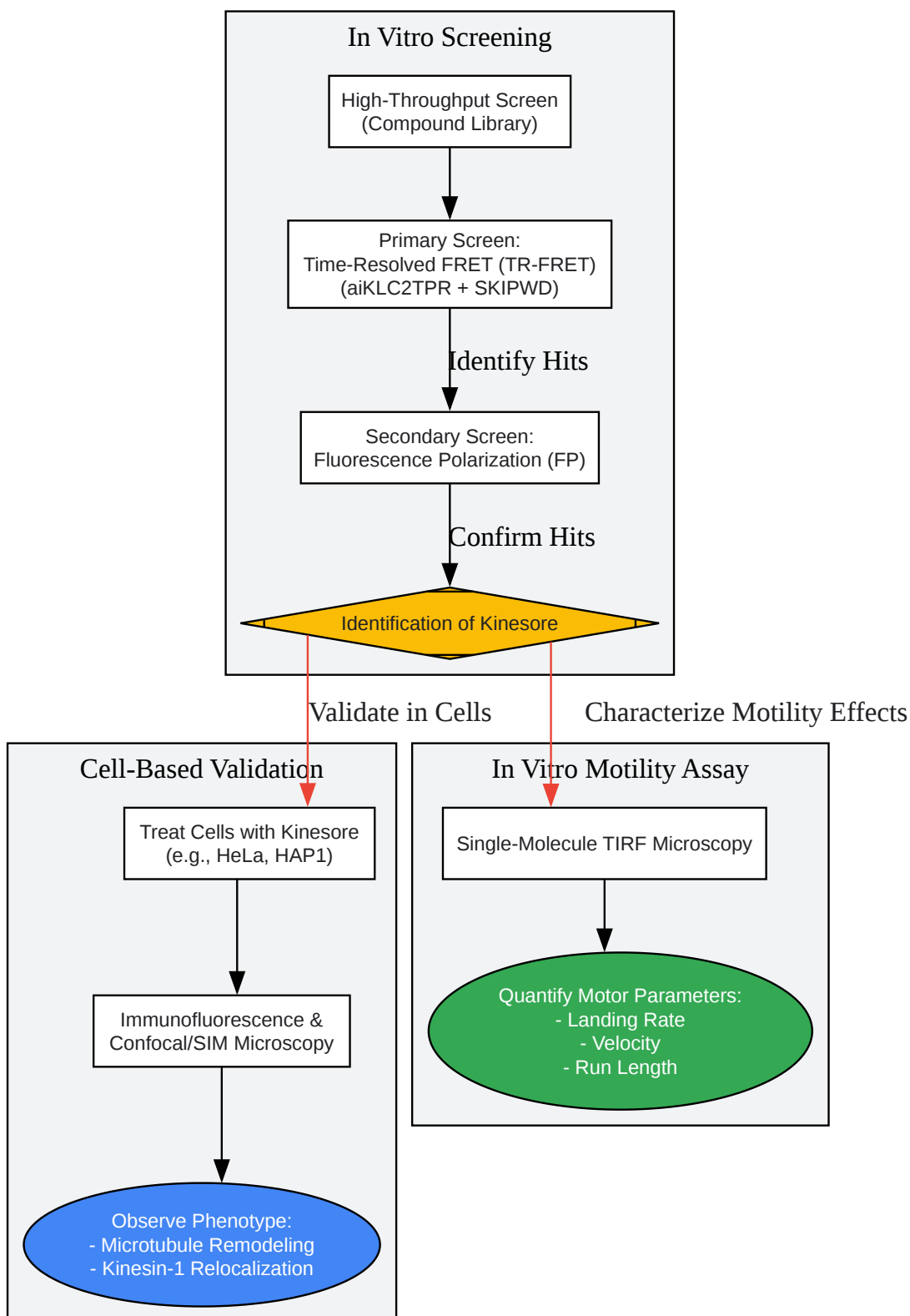
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular mechanisms and experimental processes related to **kinesore** and kinesin-1 autoinhibition.



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Caption: Kinesin-1 autoinhibition and activation pathway.



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Caption: Experimental workflow for **kinesore** discovery and characterization.

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